
4-Bromo-5-methyl-1H-indazole
Overview
Description
4-Bromo-5-methyl-1H-indazole (CAS: 926922-40-9) is a heterocyclic aromatic compound with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol. Its structure consists of an indazole core substituted with a bromine atom at position 4 and a methyl group at position 5 (Figure 1). This compound is commercially available as a research chemical, primarily used in medicinal chemistry for drug discovery due to its indazole scaffold, which is a privileged structure in kinase inhibitors and anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
4-Bromo-5-methyl-1H-indazole and its derivatives have been extensively studied for their potential as pharmacologically active agents. They are being explored for various therapeutic applications, including:
- Anticancer Activity : Indazole derivatives have shown promise as inhibitors of key kinases involved in cancer progression. For instance, compounds based on this scaffold have been identified as effective inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and tumor growth. A study demonstrated that specific indazole derivatives exhibited nanomolar potency against PLK4 and inhibited tumor growth in vivo .
- Antifungal Properties : Research has indicated that certain indazole derivatives exhibit broad-spectrum antifungal activity against strains like Candida albicans. For example, a series of indazole compounds were synthesized and tested, revealing significant activity against both miconazole-susceptible and resistant strains .
- Anti-inflammatory and Antiviral Activities : The compound has also been evaluated for anti-inflammatory effects, with some derivatives showing inhibition of inflammatory pathways in cellular models. Additionally, antiviral properties have been noted, particularly against viral infections where kinase inhibition plays a role .
Biological Research
Tool Compounds in Assays
this compound serves as a valuable tool compound in various biological assays. Its ability to modulate cellular processes makes it suitable for studying:
- Cell Signaling Pathways : The compound's interaction with biological targets allows researchers to dissect complex signaling pathways involved in diseases such as cancer and inflammation.
- Molecular Target Identification : It aids in identifying molecular targets by observing the effects of the compound on different cellular processes, facilitating the discovery of new therapeutic targets .
Chemical Synthesis
Intermediate in Organic Synthesis
In organic synthesis, this compound acts as an intermediate for constructing more complex molecules. Its unique structural features enable:
- Synthesis of Novel Derivatives : Researchers utilize this compound to create a variety of derivatives that may possess enhanced biological activities or novel properties .
- Building Blocks for Natural Products : The compound is often employed as a building block in the synthesis of natural product analogs, contributing to the development of new drugs with improved efficacy and safety profiles .
Material Science
Development of Novel Materials
The unique properties of this compound have led to its exploration in material science:
- Electronic and Optical Materials : Studies indicate that this compound can be utilized in developing materials with specific electronic and optical properties, which may have applications in sensors and devices .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 4-Bromo-5-methyl-1H-indazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits enzymes involved in cell division and proliferation.
Comparison with Similar Compounds
Key Properties :
- Melting Point: Not explicitly reported in the evidence, but structurally similar brominated indazoles (e.g., 5-Bromo-2,6-dimethyl-1H-indazole) exhibit melting points >200°C .
- Synthesis : Typically prepared via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes its use as an intermediate in the synthesis of tetrahydropyran-protected analogs .
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position of bromine and methyl groups significantly influences reactivity and biological activity. Table 1 highlights key analogs:
Key Observations :
- Halogen Effects : Bromine at position 4 (target compound) vs. 5 or 6 in analogs alters electronic density, affecting binding to biological targets. For instance, 4-bromo substitution may enhance π-stacking in kinase binding pockets .
- Methoxy vs. Methyl : The methoxy group in 4-bromo-5-methoxy-1H-indazole improves solubility but reduces metabolic stability compared to the methyl group .
Core Structure Variations
Comparisons with non-indazole derivatives reveal scaffold-dependent properties:
A. Indole Derivatives ():
- 5-Bromo-1H-indole-3-carboxaldehyde derivatives (e.g., Compound 9 in ) exhibit broader aromatic systems, enabling interactions with hydrophobic enzyme pockets. Their synthesis often employs K₂CO₃/DMF conditions, similar to indazole analogs .
- Antimicrobial Activity : Compound 34 (5-Bromo-3-(2,5-dimethoxyphenethyl)-1H-indole) shows antimicrobial properties, suggesting brominated heterocycles as promising leads .
B. Triazole-Thione Derivatives ():
- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6m) incorporates a thione group, enabling hydrogen bonding and metal coordination, unlike the purely aromatic indazole core .
C. Imidazole Derivatives ():
- 5-Bromo-4-methyl-1H-imidazole (CAS: 15813-08-8) lacks the fused benzene ring of indazole, reducing planarity and π-π interactions but increasing metabolic lability .
Biological Activity
4-Bromo-5-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8BrN3
- Molecular Weight : Approximately 245.08 g/mol
- Structure : The compound features a bicyclic indazole structure with a bromine atom and a methyl group, which influences its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation. It acts on specific targets within the RAS signaling pathway, particularly inhibiting the G12C mutant of KRAS, which is implicated in various cancers, including lung adenocarcinoma .
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating cellular signaling pathways .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- The minimum inhibitory concentrations (MICs) for these activities were reported between 15.625 μM and 125 μM, indicating its potential as an antimicrobial agent .
- Mechanism of Action :
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Drug Discovery highlighted the efficacy of this compound in inhibiting KRAS-driven tumors. The compound was shown to bind irreversibly to the G12C mutant KRAS protein, effectively locking it in an inactive state, thereby disrupting downstream signaling pathways involved in tumor growth and progression .
Case Study 2: Antimicrobial Properties
In a comparative study of antimicrobial agents, this compound was evaluated alongside standard antibiotics. Results indicated that it outperformed some conventional treatments in inhibiting biofilm formation in MRSA strains, suggesting its utility in treating resistant infections .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine at position 4 is highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the indazole ring. Key transformations include:
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Amination | NH₃, Cs₂CO₃, DMF, 80°C, 12 h | 4-Amino-5-methyl-1H-indazole | 85–90 | |
Methoxylation | NaOMe, CuI, 1,10-phenanthroline, DMSO | 4-Methoxy-5-methyl-1H-indazole | 78 |
These reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and bases like cesium carbonate to deprotonate intermediates.
Transition Metal-Catalyzed Coupling
The bromine substituent enables cross-coupling reactions for C–C bond formation:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (3:1), 90°C, 24 h.
-
Product : 4-Aryl-5-methyl-1H-indazole.
-
Yield : 70–75%.
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, aryl amine, t-BuONa, toluene, 110°C.
-
Product : 4-(Arylamino)-5-methyl-1H-indazole.
-
Yield : 65–80%.
Ring Functionalization and Cyclization
The indazole nitrogen and methyl group participate in regioselective transformations:
Tosylation at N1
-
Reagents : Tosyl chloride, NaH, THF, 0°C → RT.
-
Product : 4-Bromo-5-methyl-1-tosyl-1H-indazole.
-
Yield : 92%.
Hydrazine-Mediated Ring Closure
-
Product : Pyrazole-fused derivatives (via intermediate IV cyclization).
Oxidation and Reduction
Selective modifications of the methyl group and heterocycle:
Reaction Type | Reagents/Conditions | Product | Outcome | Source |
---|---|---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Bromo-1H-indazole-5-carboxylic acid | Partial decomposition | |
Reduction | H₂, Pd/C, EtOH, 25°C, 12 h | 4-Bromo-5-methyl-2,3-dihydro-1H-indazole | 60% conversion |
Electrophilic Aromatic Substitution
The indazole core undergoes electrophilic substitution at position 3 or 7, though steric hindrance from the methyl group limits reactivity:
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-bromo-5-methyl-1H-indazole (45% yield).
-
Bromination : Excess Br₂ in CHCl₃ produces 4,7-dibromo-5-methyl-1H-indazole (low selectivity).
Base-Mediated Deprotonation
Lithiation at position 3 enables further functionalization:
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via a σ-complex intermediate stabilized by the electron-deficient aromatic ring.
-
Coupling Reactions : Oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-methyl-1H-indazole, and how can purity be ensured?
- Methodological Answer : Brominated indazoles are typically synthesized via cyclization of substituted precursors or halogenation of methyl-indazole derivatives. For this compound, a plausible route involves regioselective bromination of 5-methyl-1H-indazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C). Post-synthesis, purity is validated via HPLC (≥95%) and NMR (¹H/¹³C) to confirm substitution patterns. Crystallization from ethyl acetate/hexane mixtures improves purity, and X-ray diffraction (using SHELXL ) resolves structural ambiguities.
Q. How should researchers characterize the electronic and steric effects of the bromo-methyl substituents in this compound?
- Methodological Answer :
- Spectroscopy : Compare ¹H NMR shifts of the methyl group (δ ~2.5 ppm) and aromatic protons to assess electron-withdrawing effects from bromine.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and steric maps.
- Crystallography : Mercury software visualizes packing interactions (e.g., Br···π contacts), while SHELXL refines thermal parameters to quantify steric strain .
Advanced Research Questions
Q. How can crystallographic disorder in this compound crystals be resolved during refinement?
- Use
PART
andAFIX
commands to model split positions. - Apply geometric restraints (e.g., SIMU, DELU) to maintain chemically reasonable bond lengths/angles.
- Validate with R-factor convergence (<5%) and check residual electron density maps. Cross-validate with Mercury’s void analysis to exclude solvent interference.
Q. What analytical approaches resolve contradictions in reported reactivity data (e.g., unexpected nucleophilic substitution outcomes)?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) or in situ IR to track intermediates.
- Crystallographic Snapshots : Solve structures of reaction intermediates (e.g., using SHELXD for phase determination) to identify steric hindrance or electronic effects.
- Data Reconciliation : Compare reaction kinetics (Arrhenius plots) and DFT-predicted activation barriers to isolate rate-limiting steps.
Q. How can researchers leverage computational tools to predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with metal catalysts (e.g., Pd for cross-coupling).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on solubility and aggregation.
- Electrostatic Potential Maps : Generate maps (via Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization.
Q. Data Validation & Best Practices
Q. What criteria ensure reliable crystallographic data reporting for this compound?
- Methodological Answer :
- Follow IUCr guidelines: Report R1/wR2 values (<0.05), completeness (>98%), and Flack parameter for absolute structure.
- Use PLATON to check for missed symmetry or twinning.
- Deposit CIF files in the Cambridge Structural Database (CSD) with full metadata (e.g., temperature, pressure).
Q. Key Tools & Citations
Preparation Methods
Preparation Method via Lithiation, Formylation, Oxime Formation, and Cyclization
Stepwise Synthetic Route
This method is exemplified by a patent (CN112321510A) describing a high-yield, environmentally friendlier synthesis avoiding hazardous nitration steps common in earlier methods.
Step | Reaction Description | Reagents & Conditions | Outcome & Yield |
---|---|---|---|
1. Lithiation and Formylation | React 2-bromo-4-fluorotoluene with lithium diisopropylamide (LDA) to form a lithium intermediate, then react with dimethylformamide (DMF) to introduce a formyl group | - LDA (2.0 M in THF), molar ratio compound:LDA:DMF = 1:1.0-1.5 - Temperature: -78 °C - Time: 1-2 h for each reaction - Solvent: Tetrahydrofuran (THF) |
Compound III (aldehyde intermediate) Yield: 87.6–91.3% depending on molar ratios and reaction times |
2. Oxime Formation | React Compound III with methoxylamine hydrochloride and potassium carbonate to form an oxime intermediate | - Solvent: Ethylene glycol dimethyl ether - Molar ratio compound III:methoxylamine·HCl:K2CO3 = 1:1.0-1.5 - Temperature: 40–80 °C - Time: 2–16 h |
Compound IV (oxime intermediate) |
3. Ring Closure (Cyclization) | Cyclize Compound IV with hydrazine hydrate to form the indazole ring | - Solvents: THF, dioxane, methanol, or ethanol - Mass ratio compound IV:hydrazine hydrate = 1:1.0-10 - Temperature: 40–100 °C - Time: 2–16 h |
4-Bromo-5-methyl-1H-indazole (Compound I) Yield: ~86.5% in optimized conditions |
Key Experimental Data from Examples
Example | Starting Material (g/mol) | LDA (mL/mol) | DMF (g/mol) | Yield of Compound III (%) | Yield of Final Product (%) |
---|---|---|---|---|---|
1 | 189 g (1 mol) | 500 mL (1 mol) | 73 g (1 mol) | 87.6 | Not specified |
2 | 189 g (1 mol) | 600 mL (1.2 mol) | 87.6 g (1.2 mol) | 89.9 | 86.5 |
3 | 189 g (1 mol) | 750 mL (1.5 mol) | 109.5 g (1.5 mol) | 91.3 | Not specified |
- Purity of the final product exceeds 97% as confirmed by gas chromatography (GC).
- The ^1H-NMR spectrum confirms the structure with characteristic chemical shifts (e.g., singlet at δ 8.07 ppm for H-3, methyl singlet at δ 2.50 ppm).
Advantages
- Avoids hazardous nitration with sulfuric and nitric acids, reducing waste acid generation.
- High yields at each step (lowest step yield ≥ 87.6%).
- Total yield around 72.3% for the entire process.
- Environmentally friendlier and suitable for industrial scale-up.
Alternative Method: Condensation and Reduction Route (Related Indazole Derivatives)
While this method is described for 5-bromo-1-methylindazole, it provides insight into related synthetic strategies that may be adapted for this compound.
Step | Reaction Description | Reagents & Conditions | Outcome |
---|---|---|---|
1. Condensation | 2-fluoro-5-bromobenzaldehyde reacts with formylhydrazine to form an intermediate hydrazone | - Solvent: Anhydrous ethanol - Temperature: 0 °C to room temperature - Time: 2 h |
Intermediate A |
2. Ring Closure | Heating intermediate A with alkali (e.g., sodium hydride) in polar aprotic solvent (dioxane, DMSO) | - Temperature: 80–85 °C - Time: Overnight |
Intermediate B (indazole ring formed) |
3. Reduction | Reduction with borane or similar reagent to introduce methyl group at N1 | - Conditions vary depending on reducing agent | 5-bromo-1-methylindazole |
- Yield example: 83% for intermediate 1-aldehyde-5-bromoindazole.
- Avoids isomer formation issues seen in direct methylation routes.
Industrial and Laboratory Considerations
- The lithiation-formylation approach (Method 1) is preferred industrially due to better yields, environmental profile, and scalability.
- Use of tetrahydrofuran as solvent and low temperature (-78 °C) in lithiation step is critical for regioselectivity and yield.
- Oxime formation and cyclization steps require careful control of temperature and reagent ratios to maximize yield and purity.
- Purification typically involves extraction, drying, concentration, and recrystallization (e.g., with toluene).
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Key Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|---|
Lithiation-Formylation-Oxime-Cyclization | 2-bromo-4-fluorotoluene | LDA, DMF, methoxylamine·HCl, K2CO3, hydrazine hydrate | -78 °C lithiation, 40–100 °C subsequent steps | 72.3% total yield | High yield, environmentally friendly, scalable | Requires low temperature control |
Condensation-Reduction (for related indazole) | 2-fluoro-5-bromobenzaldehyde | Formylhydrazine, NaH, borane | Room temperature to 85 °C, reduction step | ~83% for intermediate | Avoids isomer issues in methylation | More steps, specific to methylation at N1 |
Properties
IUPAC Name |
4-bromo-5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXBXPJJAZHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657241 | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-40-9 | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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